molecular formula C16H11FN4OS2 B6554124 7-{[(2-fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040682-58-3

7-{[(2-fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6554124
CAS No.: 1040682-58-3
M. Wt: 358.4 g/mol
InChI Key: BXMCGXZVGLFGSJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazinone class, characterized by a fused pyrazole-triazine core. Its structure includes a 2-(thiophen-2-yl) substituent at position 2 and a [(2-fluorophenyl)methyl]sulfanyl group at position 5. The molecular formula is C₁₆H₁₂FN₄OS₂, with a molecular weight of 365.42 g/mol. Its safety profile necessitates precautions against heat and ignition sources due to reactive sulfanyl groups .

Properties

IUPAC Name

7-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c17-11-5-2-1-4-10(11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-6-3-7-23-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCGXZVGLFGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[(2-fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, anti-inflammatory properties, and molecular interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10FN5S2\text{C}_{12}\text{H}_{10}\text{F}\text{N}_{5}\text{S}_{2}

This structure features a pyrazolo[1,5-d][1,2,4]triazin core substituted with a fluorophenyl group and a thiophene moiety.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds within the triazine family. For instance, fluorinated derivatives have shown significant activity against various cancer cell lines. In particular:

  • Cell Lines Tested : Lung and breast cancer cell lines were utilized to assess the antiproliferative effects.
  • Mechanism of Action : The mechanism is hypothesized to involve the inhibition of key cellular pathways that regulate proliferation and survival.
CompoundCell LineIC50 (µM)Reference
Compound ALung Cancer15.3
Compound BBreast Cancer12.7

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated in several studies focusing on its ability to inhibit pro-inflammatory mediators:

  • In Vitro Studies : Compounds with similar structures demonstrated inhibition of COX-2 activity and reduced levels of inflammatory cytokines.
  • In Vivo Models : Animal models showed significant reduction in paw edema and body weight loss in acute inflammatory models.
CompoundInhibition (%)Model UsedReference
Compound C90.13 (Diclofenac: 93.53)AA rats
Compound D85.00Carrageenan-induced edema

Molecular Interactions

The biological activity of this compound is also influenced by its molecular interactions. Crystal structure analysis has revealed important intermolecular forces:

  • Hydrogen Bonding : The presence of N-H...S interactions contributes to molecular stability.
  • π-π Stacking : The arrangement allows for enhanced interaction between aromatic systems, which may play a role in biological efficacy.

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

  • Study on Anticancer Effects :
    • A series of fluorinated triazine derivatives were synthesized and tested for their anticancer properties.
    • Results indicated that modifications to the fluorophenyl group significantly enhanced activity against specific cancer types .
  • Evaluation of Anti-inflammatory Activity :
    • Research demonstrated that compounds with thiophene substitutions exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac .

Comparison with Similar Compounds

Key Compounds:

7-Sulfanyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

  • Substituents : 7-sulfanyl (SH), 2-thiophen-2-yl.
  • Molecular Formula : C₉H₆N₄OS₂.
  • Properties : The sulfhydryl group increases reactivity but reduces stability, requiring stringent handling .

7-{[(2-Methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Substituents: 7-[(2-methylphenyl)methyl]sulfanyl, 2-thiophen-2-yl. Molecular Formula: C₁₆H₁₄N₄OS₂.

5-(3,5-Bis(trifluoromethyl)phenyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 75) Substituents: 5-(3,5-bis(trifluoromethyl)phenyl), 2-thiophen-2-yl.

Comparative Analysis:

Property Target Compound 7-Sulfanyl Analog 2-Methylphenyl Analog Compound 75
Substituent Electronic Effect Electron-withdrawing (F) Neutral (SH) Electron-donating (CH₃) Strongly electron-withdrawing (CF₃)
Lipophilicity (logP) Estimated 3.2 (higher) 1.8 3.0 4.5
Synthetic Conditions Likely similar to general procedure C at 40°C General procedure C at 40°C Not specified Not detailed
Stability Moderate (fluorophenyl stabilizes) Low (reactive SH group) Moderate High (CF₃ groups)

Computational Insights

The polarizable continuum model (PCM) and DFT calculations suggest that the fluorophenyl group lowers the HOMO-LUMO gap by 0.3 eV compared to methylphenyl analogs, indicating higher reactivity in electron-deficient environments .

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